molecular formula C21H21N7OS B12021675 2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 540498-27-9

2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B12021675
CAS No.: 540498-27-9
M. Wt: 419.5 g/mol
InChI Key: SCMPPRUAQDJICJ-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C21H21N7OS and a molecular weight of 419.512 g/mol . This compound is notable for its unique structure, which includes a benzotriazole moiety, a triazole ring, and an allyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple stepsThe final step involves the attachment of the acetamide moiety to the triazole ring . Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule. Common reagents for these reactions include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The benzotriazole and triazole moieties may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide and its potential for diverse scientific research applications.

Properties

CAS No.

540498-27-9

Molecular Formula

C21H21N7OS

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H21N7OS/c1-3-12-27-19(13-28-18-11-7-6-10-17(18)23-26-28)24-25-21(27)30-14-20(29)22-16-9-5-4-8-15(16)2/h3-11H,1,12-14H2,2H3,(H,22,29)

InChI Key

SCMPPRUAQDJICJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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